1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a complex organic compound primarily recognized as an intermediate in the synthesis of Alectinib, a drug used for the treatment of non-small cell lung cancer. This compound is characterized by a diverse molecular structure that includes indole, cyano, and various aromatic components.
The compound is classified under the CAS number 1256698-41-5 and has gained attention in pharmaceutical chemistry due to its role in drug synthesis. It is often referenced in studies related to medicinal chemistry and drug development, particularly in the context of cancer therapeutics.
This compound falls under the category of indole derivatives, which are known for their biological activity and importance in medicinal chemistry. Specifically, it is a derivative of indole-3-carboxylic acid, modified with cyano and various alkyl groups.
The synthesis of 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the identity of the synthesized compound.
The molecular formula for this compound is , with a molar mass of approximately 556.74 g/mol. The structure features:
The predicted density of this compound is , with a boiling point estimated at . The pKa value is around , indicating its basic nature.
The compound can participate in various chemical reactions typical for indoles and esters:
These reactions require specific catalysts or reagents and may involve multiple steps for purification and isolation of products.
While specific data on the mechanism of action for this compound as an individual entity may not be extensively documented, its role as an Alectinib intermediate suggests it contributes to inhibiting anaplastic lymphoma kinase (ALK) activity in cancer cells.
Research indicates that compounds similar to this one disrupt signaling pathways essential for tumor growth and survival, making them valuable in targeted cancer therapies.
Relevant analytical methods like Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are often utilized to characterize these properties further.
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester has significant applications in:
This compound exemplifies the intricate relationship between synthetic organic chemistry and pharmacology, highlighting its importance in developing effective cancer therapies.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7